molecular formula C10H11Cl2N3 B1455729 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride CAS No. 1311315-39-5

1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride

Cat. No. B1455729
CAS RN: 1311315-39-5
M. Wt: 244.12 g/mol
InChI Key: AYGGUYXEVMGZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 1311315-39-5 . It has a molecular weight of 244.12 . The IUPAC name for this compound is 1-(2-chlorobenzyl)-1H-imidazol-2-amine hydrochloride . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of this compound has been done in five steps . Initially, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . This resulted in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene was then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of the compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClN3.ClH/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12;/h1-6H,7H2,(H2,12,13);1H . This code provides a specific string of characters that represent the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 244.12 .

Scientific Research Applications

Medicine: Anesthetic and Analgesic Applications

This compound is closely related to ketamine, which is used as an anesthetic and analgesic in both human and veterinary medicine . The compound’s structure allows it to be involved in the synthesis of ketamine, highlighting its potential use in medical settings for pain relief and sedation during surgical procedures.

Pharmacology: Drug Development and Synthesis

In pharmacology, the compound serves as a precursor in the synthesis of ketamine, a drug with multiple pharmacological applications . Its role in drug development is crucial, particularly in creating pharmaceuticals that can be used to treat conditions like depression, chronic pain, and in some cases, substance dependency.

Agriculture: Veterinary Medicine

Given its relation to ketamine, this compound may have applications in veterinary medicine. It could be used in the development of veterinary drugs that require the anesthetic and analgesic properties of ketamine, especially for large animals during surgical procedures .

Material Science: Chemical Synthesis and Analysis

The compound’s chemical structure suggests its utility in material science, particularly in the synthesis of new materials or chemicals. Its reactivity could be harnessed to create polymers or other complex materials with specific desired properties .

Environmental Science: Analytical Chemistry

In environmental science, the compound could be used in analytical chemistry to develop new methods for detecting substances or pollutants. Its chemical reactivity might allow it to bind with specific environmental contaminants, aiding in their identification and measurement .

Biochemistry: Research on Neurotransmission

Biochemically, the compound could be used in research related to neurotransmission due to its structural similarity to ketamine, which interacts with NMDA receptors in the brain. This could provide insights into the treatment of neurological disorders or the development of new psychoactive drugs .

Chemistry Education: Teaching Synthesis Techniques

This compound can also be used in educational settings, particularly in chemistry courses that focus on synthesis techniques. Its role in the synthesis of ketamine can serve as a practical example of chemical transformation processes .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12;/h1-6H,7H2,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGGUYXEVMGZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride
Reactant of Route 3
1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride
Reactant of Route 4
1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride
Reactant of Route 5
1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride
Reactant of Route 6
1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.